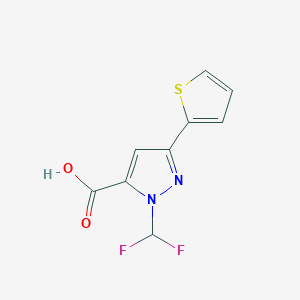

1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Description

1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a difluoromethyl substituent at position 1, a thiophen-2-yl group at position 3, and a carboxylic acid moiety at position 4. This structure combines electronegative fluorine atoms with aromatic heterocycles, making it a candidate for applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name |

2-(difluoromethyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O2S/c10-9(11)13-6(8(14)15)4-5(12-13)7-2-1-3-16-7/h1-4,9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRUZQGOPZKZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, with the CAS number 2091705-38-1, is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound features a difluoromethyl group and a thiophene ring, which contribute to its unique chemical properties and biological interactions. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific sources.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₂N₂O₂S |

| Molecular Weight | 244.22 g/mol |

| CAS Number | 2091705-38-1 |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Starting with appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Introduction of the Difluoromethyl Group : Achieved using difluoromethyl halides under basic conditions.

- Incorporation of the Thiophene Ring : This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

These methods are optimized for yield and purity in industrial applications, often employing advanced purification techniques like chromatography .

Antifungal Activity

Research indicates that derivatives of pyrazole compounds, including those with difluoromethyl substitutions, exhibit significant antifungal properties. A study involving 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated moderate to excellent activity against various phytopathogenic fungi. Notably, one compound showed higher antifungal activity than the commercial fungicide boscalid . The mechanism involves inhibition of succinate dehydrogenase (SDH), a critical enzyme in fungal respiration .

Anti-inflammatory Properties

In addition to antifungal effects, pyrazole derivatives are being explored for their anti-inflammatory potential. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory pathways. For example, certain derivatives displayed IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in key metabolic pathways.

- Receptor Interaction : Potential modulation of receptor activity could lead to altered signaling pathways.

Molecular docking studies suggest that these compounds can form hydrogen bonds with critical amino acids in target proteins, enhancing their inhibitory effects .

Study on Antifungal Activity

A series of studies evaluated the antifungal properties of various pyrazole derivatives against seven phytopathogenic fungi. The results indicated that certain compounds exhibited a higher degree of inhibition compared to established fungicides, suggesting their potential as new antifungal agents .

Anti-inflammatory Evaluations

In vitro studies have shown that several pyrazole derivatives significantly inhibit COX enzymes, demonstrating their potential as anti-inflammatory agents. One study reported IC50 values for selected compounds that were markedly lower than those for traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating enhanced potency .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that pyrazole derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that modifications in the pyrazole ring can lead to enhanced cytotoxicity against various cancer cell lines. The difluoromethyl group is particularly noted for its ability to influence metabolic stability and bioactivity, making it a valuable scaffold for drug development .

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects. The incorporation of the thiophene moiety is believed to play a crucial role in modulating inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

- Antimicrobial Activity : The compound's unique structure has also been explored for antimicrobial applications. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for developing new antibiotics or antifungal agents .

Agrochemical Applications

- Pesticide Development : The incorporation of difluoromethyl and thiophene groups has been linked to increased potency in agrochemical formulations. This compound could serve as a lead structure for developing novel pesticides that are effective against a broad spectrum of pests while being environmentally friendly .

- Herbicides : Similar pyrazole derivatives have shown potential as herbicides due to their ability to inhibit specific enzymes in plant metabolism. This compound's application in herbicide formulations could lead to more effective weed management strategies in agriculture .

Material Science Applications

- Polymer Chemistry : The unique properties of 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid make it suitable for use in polymer synthesis. Its reactive groups can be utilized to create functionalized polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity .

- Dye Sensitizers in Solar Cells : Research into organic photovoltaic materials suggests that compounds like this pyrazole derivative can be used as dye sensitizers in solar cells, potentially improving the efficiency of light absorption and energy conversion .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 1

1-(Cyclopropylmethyl)-3-(Thiophen-2-yl)-1H-Pyrazole-5-Carboxylic Acid (CAS 2098038-86-7)

- Structural Difference : Cyclopropylmethyl replaces difluoromethyl.

- Impact: Molecular Weight: 248.3 g/mol (vs. ~255–260 g/mol estimated for the difluoromethyl analogue). Stability: Long-term storage noted, suggesting robust stability .

1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid (CAS 128694-63-3)

- Structural Difference : Methyl and trifluoromethyl groups replace difluoromethyl and thiophene.

- Impact :

Substituent Variations at Position 3

1-(3-Chlorophenyl)-3-(2-Thienyl)-1H-Pyrazole-5-Carboxylic Acid (CAS 618382-83-5)

- Structural Difference : 3-Chlorophenyl replaces difluoromethyl at position 1; thiophen-2-yl retained at position 3.

- Impact :

1-[4-(Thiophen-2-yl)-1,3-Thiazol-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid (CAS 955963-41-4)

Carboxylic Acid Derivatives

Methyl 1-(2,4-Difluorophenyl)-3-(Thiophen-2-yl)-1H-Pyrazole-5-Carboxylate (CAS 1202028-96-3)

Physicochemical and Spectral Properties

Key Data for Comparison

*logP values estimated using substituent contributions.

Preparation Methods

Step 1: Synthesis of Difluoromethyl Intermediate

- Starting Materials: 2,2-difluoroacetyl halide (X = F or Cl), α,β-unsaturated ester (e.g., acrylate derivatives), acid-binding agents such as triethylamine or N,N-diisopropylethylamine.

- Reaction Conditions: The α,β-unsaturated ester and acid-binding agent are dissolved in an organic solvent (dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane). The 2,2-difluoroacetyl halide is added dropwise at low temperature to control reactivity.

- Process: The addition reaction forms an α-difluoroacetyl intermediate, which is then subjected to alkaline hydrolysis to yield the corresponding carboxylic acid intermediate.

- Molar Ratios: Typically, 2,2-difluoroacetyl halide: α,β-unsaturated ester: acid-binding agent is maintained at approximately 1 : 0.95–0.98 : 1.0–1.5 for optimal conversion.

Step 2: Condensation and Cyclization to Pyrazole

- Reagents: The α-difluoroacetyl intermediate solution is treated with methylhydrazine aqueous solution in the presence of a catalyst such as sodium iodide or potassium iodide.

- Conditions: The condensation is conducted at low temperatures (-30°C to -20°C) to minimize side reactions. After the addition, the mixture is allowed to react for approximately 2 hours.

- Cyclization: Following condensation, the reaction mixture is subjected to reduced pressure and gradual temperature increase to promote cyclization, forming the pyrazole ring.

- Acidification: The reaction mixture is acidified (pH 1-2) using hydrochloric acid to precipitate the crude pyrazole carboxylic acid product.

Step 3: Purification by Recrystallization

- Solvents: The crude product is recrystallized from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water) with alcohol content ranging from 35% to 65%.

- Process: Refluxing the mixture for 1-2 hours followed by cooling to 0-15°C facilitates crystallization of the pure product.

- Outcome: This step significantly improves chemical purity (up to 99.6% by HPLC) and reduces isomer content (target product to isomer ratio around 95:5).

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Isomer Ratio (Target:Isomer) |

|---|---|---|---|---|

| Substitution/Hydrolysis | 2,2-difluoroacetyl halide + α,β-unsaturated ester, triethylamine, dioxane, low temp | N/A | N/A | N/A |

| Condensation/Cyclization | α-difluoroacetyl intermediate + methylhydrazine, KI catalyst, -30 to -20°C, 2 h | N/A | N/A | N/A |

| Acidification & Filtration | HCl to pH 1-2, 10-15°C, 4 h stirring | Crude isolated product | ~95% (target) | ~95:5 |

| Recrystallization | 35-65% aqueous alcohol, reflux 1-2 h, cool to 0-15°C | 75-80 | 99.3-99.6 | >95:5 |

Analysis of Preparation Method

-

- Use of readily available raw materials such as 2,2-difluoroacetyl halides and methylhydrazine.

- Controlled low-temperature reactions minimize side products and isomer formation.

- Catalysts like sodium or potassium iodide enhance cyclization efficiency.

- Recrystallization from aqueous alcohol mixtures effectively purifies the product and improves isomeric purity.

- Overall yields of 75-80% with high chemical purity are achievable.

-

- Precise temperature control is critical during addition and condensation steps.

- Multiple recrystallizations may be required for ultra-high purity.

- Handling of difluoroacetyl halides and hydrazine requires careful safety measures due to their reactive and toxic nature.

Adaptation to 1-(Difluoromethyl)-3-(Thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

The described methodology for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be adapted to prepare this compound by:

- Employing α,β-unsaturated esters or acrylates bearing thiophen-2-yl substituents to introduce the thiophene ring at the 3-position.

- Adjusting reaction conditions to accommodate the electronic and steric effects of the thiophene substituent.

- Applying similar condensation and cyclization steps with methylhydrazine to form the pyrazole ring.

- Utilizing recrystallization solvents optimized for the solubility profile of the thiophene-substituted product.

Q & A

Basic: What are the optimal synthetic routes for 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer:

A multi-step synthesis is typically employed, leveraging cross-coupling reactions and functional group transformations. For example:

- Step 1: Suzuki-Miyaura coupling of a halogenated pyrazole precursor (e.g., ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate) with thiophen-2-ylboronic acid under Pd(PPh₃)₄ catalysis in a degassed DMF/H₂O solvent system with K₃PO₄ as base .

- Step 2: Hydrolysis of the ester group using NaOH or LiOH in THF/H₂O to yield the carboxylic acid .

Key Parameters:

| Reaction Step | Catalyst/Base | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | DMF/H₂O | 80–100°C | 60–75% |

| Ester Hydrolysis | NaOH/LiOH | THF/H₂O | Reflux | 85–90% |

Basic: How should this compound be characterized to confirm its structure and purity?

Methodological Answer:

A combination of spectroscopic and analytical techniques is critical:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., thiophen-2-yl C–H signals at δ 7.1–7.5 ppm; pyrazole ring protons at δ 6.5–7.0 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 269.05 for C₁₀H₇F₂N₂O₂S) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

- HPLC-PDA: Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies on analogous pyrazole-carboxylic acids reveal:

- Thiophene vs. Phenyl Substitution: Thiophen-2-yl enhances π-stacking in enzyme binding pockets compared to phenyl, as seen in COX-2 inhibition assays .

- Difluoromethyl Group: Improves metabolic stability by reducing oxidative degradation (e.g., t₁/₂ increased from 2.1 h to 5.8 h in microsomal assays) .

- Carboxylic Acid Position: The 5-carboxylic acid moiety is critical for hydrogen bonding with target proteins (e.g., MDM2-p53 interaction studies) .

Data Contradictions: - Some studies report thiophene derivatives show reduced solubility (~0.2 mg/mL) compared to phenyl analogs (~1.5 mg/mL), complicating in vivo applications .

Advanced: What strategies resolve discrepancies in reported biological activity data?

Methodological Answer:

- Assay Standardization: Use isogenic cell lines and control compounds (e.g., celecoxib for COX-2 inhibition) to minimize variability .

- Solubility Enhancement: Co-solvents (e.g., 10% DMSO/PEG-400) or nanoformulation improve bioavailability in pharmacokinetic studies .

- Computational Validation: Molecular docking (AutoDock Vina) and MD simulations to correlate binding affinity (ΔG) with experimental IC₅₀ values .

Basic: What are the recommended storage and handling protocols?

Methodological Answer:

- Storage: Sealed in anhydrous conditions at 2–8°C to prevent hydrolysis of the difluoromethyl group .

- Hazard Mitigation: Use PPE (gloves, goggles) due to acute oral toxicity (LD₅₀ = 300 mg/kg in rats; H301 hazard) .

- Waste Disposal: Neutralize with 1M NaOH before incineration to avoid releasing toxic HF .

Advanced: How can computational methods guide the design of derivatives?

Methodological Answer:

- Pharmacophore Modeling (Schrödinger): Identify critical interactions (e.g., hydrogen bonds at the pyrazole-5-carboxylic acid site) .

- ADMET Prediction (QikProp): Optimize logP (<3.5) and polar surface area (>60 Ų) for blood-brain barrier penetration .

- DFT Calculations (Gaussian): Assess electronic effects of substituents (e.g., fluorine atoms increase electrophilicity at the pyrazole ring) .

Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?

Methodological Answer:

- Catalytic Cycle: Pd⁰/Pd²⁺ redox steps dominate Suzuki-Miyaura coupling, with K₃PO₄ facilitating transmetalation .

- Side Reactions: Competing homocoupling of boronic acid can occur if oxygen is present; degassing improves yield by 15–20% .

- Kinetic Studies: Rate-determining step is oxidative addition of the bromopyrazole precursor (k = 0.45 min⁻¹ at 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.